molecular formula C12H23N B1462096 (Cyclohexylmethyl)(1-cyclopropylethyl)amine CAS No. 1096850-28-0

(Cyclohexylmethyl)(1-cyclopropylethyl)amine

Cat. No.: B1462096
CAS No.: 1096850-28-0
M. Wt: 181.32 g/mol
InChI Key: BNAXCKZUVMYIEC-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)(1-cyclopropylethyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylmethyl group and a 1-cyclopropylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)(1-cyclopropylethyl)amine typically involves the reaction of cyclohexylmethylamine with 1-cyclopropylethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation to ensure the compound’s purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)(1-cyclopropylethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Typical reagents include alkyl halides and acyl halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(Cyclohexylmethyl)(1-cyclopropylethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)(1-cyclopropylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanemethylamine
  • 1-Cyclopropylethylamine
  • N-Methylcyclohexylamine

Uniqueness

(Cyclohexylmethyl)(1-cyclopropylethyl)amine is unique due to the presence of both cyclohexylmethyl and 1-cyclopropylethyl groups, which confer distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(cyclohexylmethyl)-1-cyclopropylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h10-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAXCKZUVMYIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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